molecular formula C9H7ClN2O2 B13127980 Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate

Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B13127980
M. Wt: 210.62 g/mol
InChI Key: KDWQGOHQRSCDKR-UHFFFAOYSA-N
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Description

Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for the development of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate typically involves the reaction of 2-aminopyridine with various electrophiles. One common method is a two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate . This method provides a convenient and efficient approach to synthesizing the desired compound in moderate to high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, in anti-tuberculosis research, the compound has shown significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-8-11-7(10)5-12(8)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWQGOHQRSCDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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